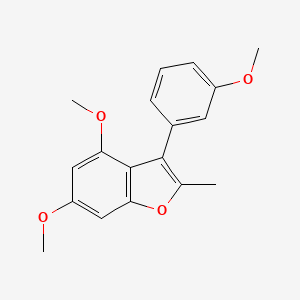![molecular formula C12H8BrClO2 B12894631 2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one CAS No. 39170-34-8](/img/structure/B12894631.png)
2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanone is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom, a chlorophenyl group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanone typically involves the bromination of 1-(5-(4-chlorophenyl)furan-2-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanol.
Oxidation: Formation of furanone derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanone involves its interaction with biological targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(5-(2,4-dichlorophenyl)furan-2-yl)ethanone
- 2-Bromo-1-(5-(4-fluorophenyl)furan-2-yl)ethanone
- 2-Bromo-1-(5-(4-methylphenyl)furan-2-yl)ethanone
Uniqueness
2-Bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanone is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
39170-34-8 |
|---|---|
Formule moléculaire |
C12H8BrClO2 |
Poids moléculaire |
299.55 g/mol |
Nom IUPAC |
2-bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H8BrClO2/c13-7-10(15)12-6-5-11(16-12)8-1-3-9(14)4-2-8/h1-6H,7H2 |
Clé InChI |
SLQUUKHUMCEXML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


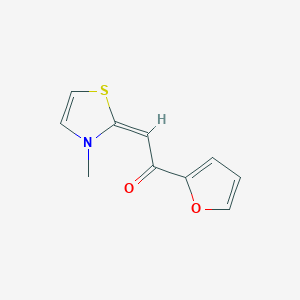
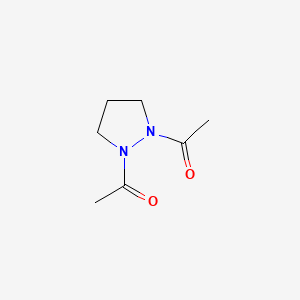
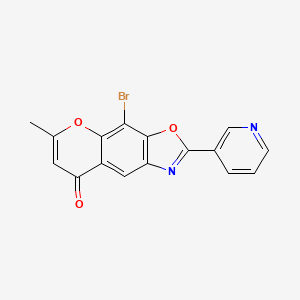
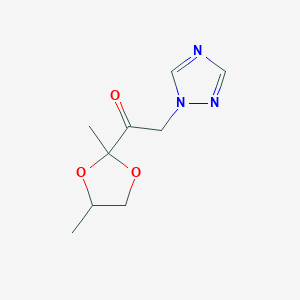
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B12894571.png)
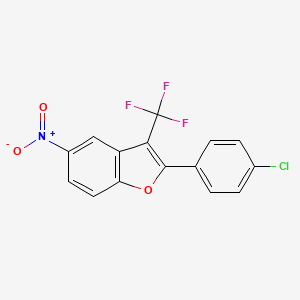

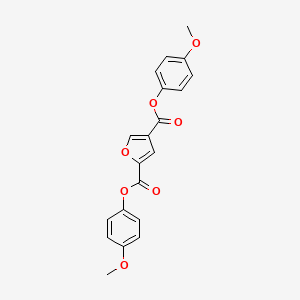

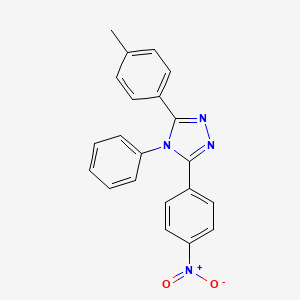
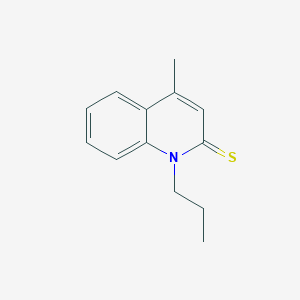
![(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B12894603.png)
![1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12894618.png)
